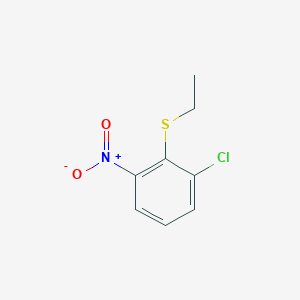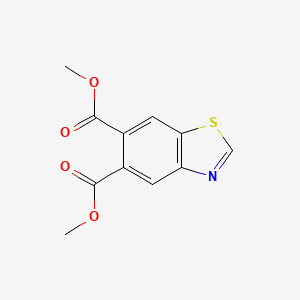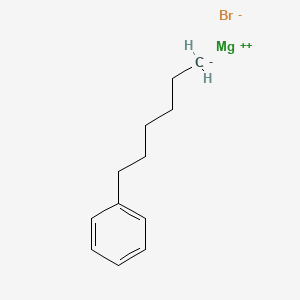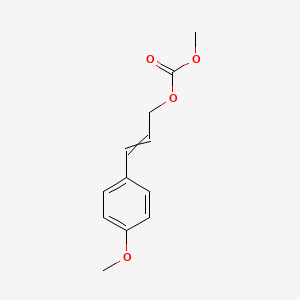![molecular formula C7H13NOS2 B12572707 S-[3-(Ethylsulfanyl)-3-iminopropyl] ethanethioate CAS No. 189279-23-0](/img/structure/B12572707.png)
S-[3-(Ethylsulfanyl)-3-iminopropyl] ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-[3-(Ethylsulfanyl)-3-iminopropyl] ethanethioate is a chemical compound with a unique structure that includes both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-[3-(Ethylsulfanyl)-3-iminopropyl] ethanethioate typically involves the reaction of ethanethioic acid with 3-(ethylsulfanyl)-3-iminopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
S-[3-(Ethylsulfanyl)-3-iminopropyl] ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
S-[3-(Ethylsulfanyl)-3-iminopropyl] ethanethioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of S-[3-(Ethylsulfanyl)-3-iminopropyl] ethanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of sulfur and nitrogen atoms allows it to form strong interactions with biological molecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-[3-(Methylsulfanyl)-3-iminopropyl] ethanethioate
- S-[3-(Propylsulfanyl)-3-iminopropyl] ethanethioate
- S-[3-(Butylsulfanyl)-3-iminopropyl] ethanethioate
Uniqueness
S-[3-(Ethylsulfanyl)-3-iminopropyl] ethanethioate is unique due to its specific ethylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in research and industry .
Propriétés
Numéro CAS |
189279-23-0 |
|---|---|
Formule moléculaire |
C7H13NOS2 |
Poids moléculaire |
191.3 g/mol |
Nom IUPAC |
S-(3-ethylsulfanyl-3-iminopropyl) ethanethioate |
InChI |
InChI=1S/C7H13NOS2/c1-3-10-7(8)4-5-11-6(2)9/h8H,3-5H2,1-2H3 |
Clé InChI |
WHZGTCUXWZFHEG-UHFFFAOYSA-N |
SMILES canonique |
CCSC(=N)CCSC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methylphenyl)-1H-naphtho[2,3-D]imidazole](/img/structure/B12572644.png)

![N-Benzyl-N-{4-[(1R)-1-hydroxyethyl]phenyl}methanesulfonamide](/img/structure/B12572664.png)


![6H-[1,4,2]Dioxazolo[2,3-d]tetrazole](/img/structure/B12572681.png)
![Acetamide,N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12572685.png)
![Acetamide,N,N-diethyl-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12572692.png)

![10,16-dimethyl-12,14-dithiapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12572706.png)




